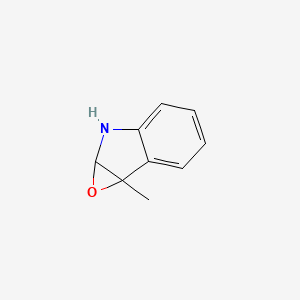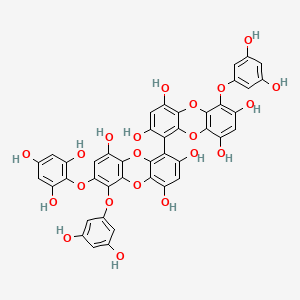
2-O-(2,4,6-Trihydroxyphenyl)-6,6'-bieckol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound seems to be related to a class of compounds known as phenols, which are aromatic compounds with one or more hydroxyl groups attached to the aromatic ring .
Synthesis Analysis
While specific synthesis methods for “2-O-(2,4,6-Trihydroxyphenyl)-6,6’-bieckol” were not found, there are general methods for synthesizing related compounds. For instance, genistein has been synthesized from 2,4,6-trihydroxyphenyl ethanone via protection of two hydroxyl substituent in triol as methoxymethyl ester .Molecular Structure Analysis
The molecular structure of related compounds involves a phenolic ring with multiple hydroxyl groups .Chemical Reactions Analysis
The chemical reactions involving related compounds are diverse. For example, the conversion of cyanidin into protocatechuic acid and 2-(2,4,6-trihydroxyphenyl)acetic acid involves hydrolytic attack of the flavylium carbon at position 2 .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds depend on their specific structures. For example, a related compound, 1-(3-Acetyl-2,4,6-trihydroxyphenyl)-1,5-anhydro-2-O-(3,4,5-trihydroxybenzoyl)hexitol, has a molecular formula of C21H22O13 and a monoisotopic mass of 482.106049 Da .Safety And Hazards
Orientations Futures
The future directions for research on related compounds are diverse and depend on their specific structures and properties. For example, research on phenazines has focused on their potential applications in medicinal chemistry due to their wide spectrum of biological activities . Similarly, research on metal-organic frameworks (MOFs) derived from related compounds has focused on their potential applications in gas adsorption .
Propriétés
Numéro CAS |
89079-38-9 |
|---|---|
Nom du produit |
2-O-(2,4,6-Trihydroxyphenyl)-6,6'-bieckol |
Formule moléculaire |
C42H26O21 |
Poids moléculaire |
866.6 g/mol |
Nom IUPAC |
4-(3,5-dihydroxyphenoxy)-9-[6-(3,5-dihydroxyphenoxy)-2,4,9-trihydroxy-7-(2,4,6-trihydroxyphenoxy)dibenzo-p-dioxin-1-yl]dibenzo-p-dioxin-1,3,6,8-tetrol |
InChI |
InChI=1S/C42H26O21/c43-13-1-14(44)4-18(3-13)57-35-26(54)11-27(55)36-41(35)62-33-24(52)9-20(48)30(39(33)60-36)31-21(49)10-25(53)34-40(31)61-37-28(56)12-29(59-32-22(50)7-17(47)8-23(32)51)38(42(37)63-34)58-19-5-15(45)2-16(46)6-19/h1-12,43-56H |
Clé InChI |
YHMKGQNHXHEHMW-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C=C1O)OC2=C(C=C(C3=C2OC4=C(C=C(C(=C4O3)C5=C6C(=C(C=C5O)O)OC7=C(O6)C(=CC(=C7OC8=CC(=CC(=C8)O)O)OC9=C(C=C(C=C9O)O)O)O)O)O)O)O)O |
SMILES canonique |
C1=C(C=C(C=C1O)OC2=C(C=C(C3=C2OC4=C(C=C(C(=C4O3)C5=C6C(=C(C=C5O)O)OC7=C(O6)C(=CC(=C7OC8=CC(=CC(=C8)O)O)OC9=C(C=C(C=C9O)O)O)O)O)O)O)O)O |
Autres numéros CAS |
89079-38-9 |
Synonymes |
2-O-(2,4,6-trihydroxyphenyl)-6,6'-bieckol 2-TP-6,6'-bieckol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



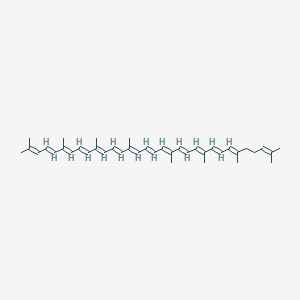
![5-[1-Hydroxy-2-[(1-hydroxy-2-methylpropan-2-yl)amino]ethyl]benzene-1,3-diol;sulfuric acid](/img/structure/B1258199.png)
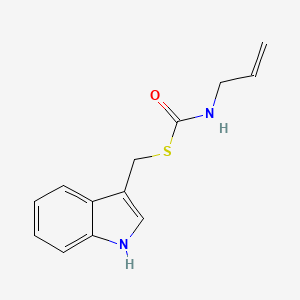
![[1,6-Dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] 2-phenylacetate](/img/structure/B1258203.png)
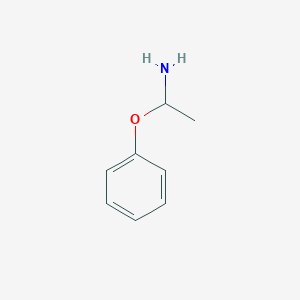
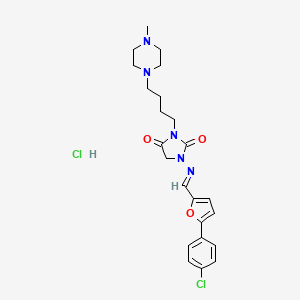
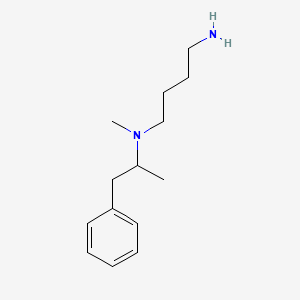
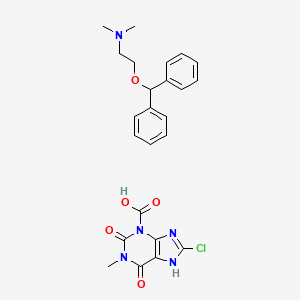

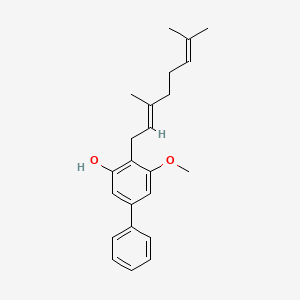
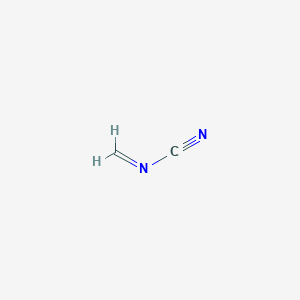
![2-[(2R)-2-benzamidopropanoyl]sulfanylacetic Acid](/img/structure/B1258219.png)
![8-Oxabicyclo[3.2.1]octa-2-ene](/img/structure/B1258220.png)
